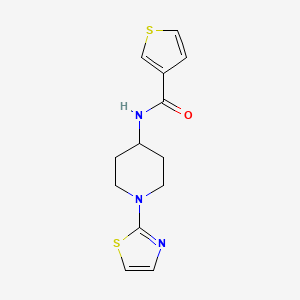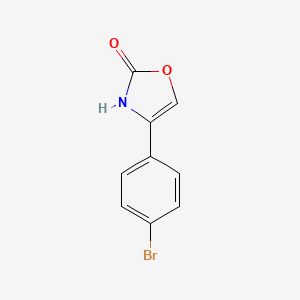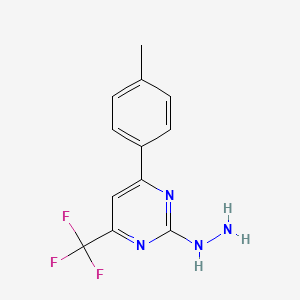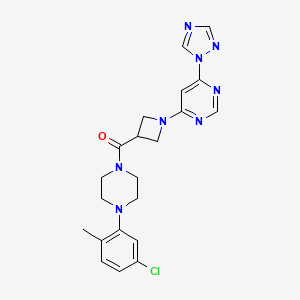
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23ClN8O and its molecular weight is 438.92. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
The 1,2,4-triazole derivatives have been extensively studied for their anticancer properties. They can interact with various cancer cell lines, showing promising cytotoxic activities. For instance, certain derivatives have demonstrated significant cytotoxicity against the Hela cell line, with some compounds exhibiting activity at concentrations lower than 12 μM . These compounds also show selectivity, sparing normal cells while targeting cancerous ones, which is crucial for reducing side effects in chemotherapy .
Antibacterial Agents
Compounds featuring the 1,2,4-triazole ring have been identified as potent antibacterial agents. They have been shown to possess significant activity against a range of bacterial strains, including those that are drug-resistant. The design and development of new antibacterial agents incorporating the 1,2,4-triazole ring could be pivotal in addressing the growing concern of microbial resistance .
Antifungal Applications
The triazole ring is a common feature in many antifungal agents. Derivatives of 1,2,4-triazole have been found to exhibit promising antifungal activity, with some compounds showing minimum inhibitory concentrations (MICs) comparable to or better than standard treatments like miconazole against strains such as Candida albicans and Candida parapsilosis .
Enzyme Inhibition
The triazole derivatives can act as enzyme inhibitors, targeting specific enzymes involved in disease pathways. Molecular docking studies have shown that these compounds can bind effectively to the active sites of enzymes like aromatase, which is a potential target for treating hormone-sensitive cancers .
Pharmacokinetics and Pharmacodynamics Enhancement
The presence of the triazole ring in pharmaceutical compounds can improve their pharmacokinetic and pharmacodynamic profiles. This includes better absorption, distribution, metabolism, and excretion (ADME) properties, leading to enhanced efficacy and safety of the drugs .
Research Tool in Medicinal Chemistry
Due to their ability to form hydrogen bonds with different targets, 1,2,4-triazole derivatives are valuable scaffolds in medicinal chemistry. They serve as research tools for understanding drug-receptor interactions and for designing more effective pharmaceutical agents .
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to show promising anticancer activity . They are believed to interact with various targets, including aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of their pharmacological properties . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets . The downstream effects of these interactions can lead to changes in cell proliferation and survival, particularly in cancer cells .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics . This suggests that the compound might have good bioavailability.
Result of Action
It is known that 1,2,4-triazole derivatives can exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound might induce cell death in cancer cells, thereby inhibiting their growth and proliferation .
属性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN8O/c1-15-2-3-17(22)8-18(15)27-4-6-28(7-5-27)21(31)16-10-29(11-16)19-9-20(25-13-24-19)30-14-23-12-26-30/h2-3,8-9,12-14,16H,4-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKNQUSFXNCHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

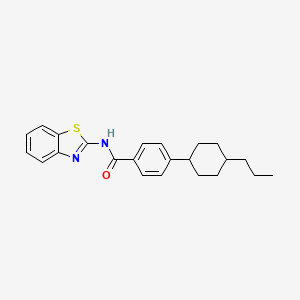
![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2870276.png)
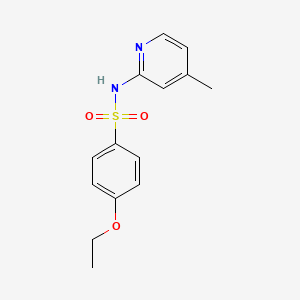
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline](/img/structure/B2870278.png)
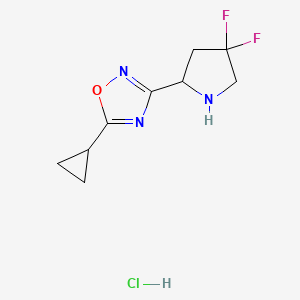
amino}thiophene-2-carboxamide](/img/structure/B2870282.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2870284.png)
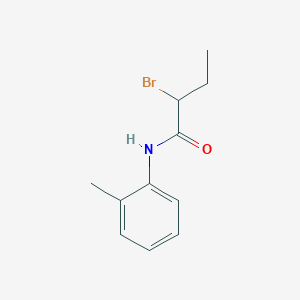

![6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2870292.png)
